molecular formula C8H9N3O B15335535 8-Methoxy-2-methylimidazo[1,2-a]pyrazine

8-Methoxy-2-methylimidazo[1,2-a]pyrazine

Katalognummer: B15335535
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: KVNMAASJXDBTDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused ring system containing both imidazole and pyrazine rings, with a methoxy group at the 8th position and a methyl group at the 2nd position.

Vorbereitungsmethoden

The synthesis of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrazine with an appropriate aldehyde, followed by cyclization. For example, the reaction between 2-aminopyrazine and an aryl aldehyde in the presence of iodine as a catalyst can lead to the formation of the desired imidazo[1,2-a]pyrazine . This method is efficient and provides good yields.

Industrial production methods for this compound typically involve large-scale synthesis using similar condensation and cyclization reactions. The reaction conditions are optimized to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

8-Methoxy-2-methylimidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of corresponding oxo derivatives, while substitution reactions can yield various substituted imidazo[1,2-a]pyrazines.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-2-methylimidazo[1,2-a]pyrazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

8-Methoxy-2-methylimidazo[1,2-a]pyrazine can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. These compounds share a similar fused ring structure but differ in the specific atoms and functional groups present. For instance:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C8H9N3O

Molekulargewicht

163.18 g/mol

IUPAC-Name

8-methoxy-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H9N3O/c1-6-5-11-4-3-9-8(12-2)7(11)10-6/h3-5H,1-2H3

InChI-Schlüssel

KVNMAASJXDBTDP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C=CN=C(C2=N1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.